molecular formula C15H15ClN2O2S B1322951 1-(3-Amino-4-chlorobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline CAS No. 847171-51-1

1-(3-Amino-4-chlorobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B1322951
CAS No.: 847171-51-1
M. Wt: 322.8 g/mol
InChI Key: YVKXTRQXDBVQBS-UHFFFAOYSA-N
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Description

1-(3-Amino-4-chlorobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C15H15ClN2O2S and its molecular weight is 322.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticancer Agents

The synthesis of 1,2,3,4-tetrahydroquinoline derivatives, including compounds similar to 1-(3-Amino-4-chlorobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline, has been explored for their potential as anticancer agents. These compounds have shown cytotoxic activities against various breast cancer cell lines, demonstrating their potential in cancer therapy (Redda et al., 2010).

Antibacterial and Antifungal Applications

The antibacterial and antifungal activities of 1,2,3,4-tetrahydroquinoline derivatives have been studied, with some compounds exhibiting significant antimicrobial properties. This makes them candidates for developing new antibacterial and antifungal agents (Kadhim & Khammas, 2014).

Antiparasitic Drug Development

Research has been conducted on 1,2,3,4-tetrahydroquinoline derivatives for their antiprotozoal activities, particularly against Trypanosoma cruzi and Plasmodium falciparum. These findings suggest their potential in developing antiparasitic drugs (Pagliero et al., 2010).

Antitubulin Activity

Certain 1,2,3,4-tetrahydroquinoline derivatives have shown promising antitubulin activity, making them potential candidates for anticancer drug development. Their ability to inhibit tubulin polymerization positions them as potential therapeutic agents in cancer treatment (Liou et al., 2008).

Broad Medicinal Chemistry Significance

1,2,3,4-Tetrahydroquinoline derivatives play a significant role in medicinal chemistry with a wide range of pharmacological activities, including anti-cancer, anti-diabetic, anti-parasitic, anti-inflammatory, and anti-oxidant properties. This highlights the broad potential of these compounds in various therapeutic areas (Sabale, Patel, & Kaur, 2013).

Safety and Hazards

This compound is classified as dangerous, with hazard statements including H302-H315-H314 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

2-chloro-5-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2S/c16-13-8-7-12(10-14(13)17)21(19,20)18-9-3-5-11-4-1-2-6-15(11)18/h1-2,4,6-8,10H,3,5,9,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKXTRQXDBVQBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC(=C(C=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30630798
Record name 2-Chloro-5-(3,4-dihydroquinoline-1(2H)-sulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847171-51-1
Record name 2-Chloro-5-(3,4-dihydroquinoline-1(2H)-sulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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